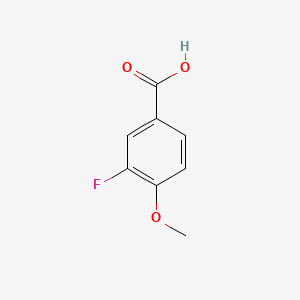

3-フルオロ-4-メトキシ安息香酸

概要

説明

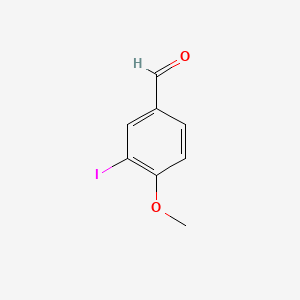

3-Fluoro-4-methoxybenzoic acid is a chemical compound that serves as a key building block in various synthetic processes. It is a fluorinated derivative of benzoic acid with a methoxy group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

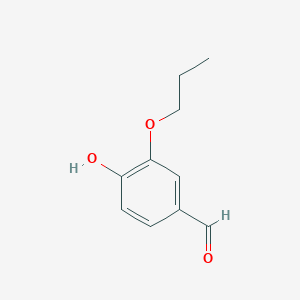

The synthesis of 3-fluoro-4-methoxybenzoic acid-related compounds has been explored in several studies. A scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, a closely related compound, was achieved through the Fries rearrangement of 2-fluorophenyl acetate using Lewis acid catalysis. This process was performed on a kilogram scale, demonstrating its industrial feasibility . Additionally, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which is structurally similar to 3-fluoro-4-methoxybenzoic acid, was reported. This synthesis involved a reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, simplifying the synthetic method to a single step and avoiding the use of concentrated hydrochloric and sulfuric acids .

Molecular Structure Analysis

The molecular structure of compounds related to 3-fluoro-4-methoxybenzoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was elucidated using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution electrospray ionization mass spectrometry . Although not directly about 3-fluoro-4-methoxybenzoic acid, these studies provide insights into the structural analysis of fluorinated benzoic acid derivatives.

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acid derivatives has been explored in the context of solid-phase synthesis. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with some structural similarity to 3-fluoro-4-methoxybenzoic acid, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles . These studies highlight the potential of fluorinated benzoic acids in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-methoxybenzoic acid and related compounds are influenced by the presence of the fluorine and methoxy substituents on the benzene ring. Fluorine atoms are highly electronegative, which can affect the acidity of the benzoic acid moiety and the reactivity of the aromatic ring. The methoxy group is an electron-donating substituent, which can also impact the compound's reactivity. While specific data on the physical and chemical properties of 3-fluoro-4-methoxybenzoic acid are not provided in the papers, these general principles can be applied to predict its behavior in chemical reactions.

科学的研究の応用

医薬品原薬製造における中間体

3-フルオロ-4-メトキシ安息香酸は、医薬品原薬(API)の製造における中間体として使用されます。 特にアルツハイマー病の治療薬の開発に使用されます .

求核置換反応

3-フルオロ-4-メトキシ安息香酸のフッ素置換基は、求核置換反応を可能にします。 この特性は、さまざまな化学反応で利用されます .

フィッシャーエステル化

3-フルオロ-4-メトキシ安息香酸は、フィッシャーエステル化を受け、リグストラジン部分を持つエステルを生成します。 このプロセスは、アルツハイマー病の治療に使用されます .

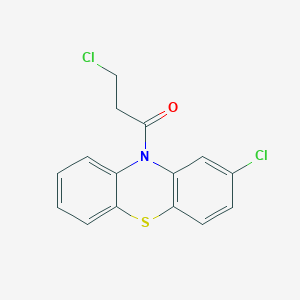

ベンゾイルクロリドへの変換

この化合物は、塩化チオニルを使用してベンゾイルクロリドに変換することができます。 これにより、反応性が向上し、フリーデル・クラフツのアシル化反応の基盤が提供されます .

ヒドラジドの合成

3-フルオロ-4-メトキシ安息香酸は、ヒドラジドに変換することができます。ヒドラジドは、オキサジアゾールの合成に使用されます。 これらのオキサジアゾールは、抗菌作用があります .

創薬のためのビルディングブロック

作用機序

The fluoride substituent in 3-Fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNNQDQEORWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369895 | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403-20-3 | |

| Record name | 3-Fluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)